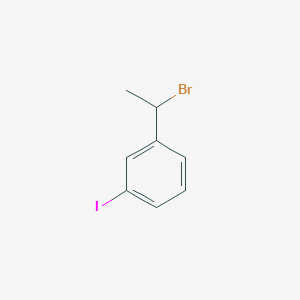

1-(1-Bromoethyl)-3-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Bromoethyl)-3-iodobenzene” is a chemical compound that has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “1-(1-Bromoethyl)-3-iodobenzene” involves the reaction of benzene with bromine in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is also used in the synthesis of 1-phenylpentan-1-one .Molecular Structure Analysis

The molecular formula of “1-(1-Bromoethyl)-3-iodobenzene” is C8H9Br . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactivity of “1-(1-Bromoethyl)-3-iodobenzene” is similar to that of benzene. It is unreactive towards bromine, and if forced to react, it undergoes substitution reactions rather than the addition reactions that are typical of alkenes .Physical And Chemical Properties Analysis

“1-(1-Bromoethyl)-3-iodobenzene” has a molecular weight of 185.06 . It has a boiling point of 94 °C/16 mmHg (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.56 (lit.) .Scientific Research Applications

Halogenation Reactions

1-(1-Bromoethyl)-3-iodobenzene serves as a precursor in halogenation reactions. For instance, it's used in ring halogenations of polyalkylbenzenes with N-halosuccinimides and acidic catalysts, demonstrating its utility in synthesizing mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Domino Reactions

It is instrumental in CuI-catalyzed domino reactions, where 1-bromo-2-iodobenzenes couple with beta-keto esters to yield 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of benzofurans with diverse substituents (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Valuable Intermediates

Research has also focused on developing efficient methods for synthesizing 1,2-dibromobenzenes, with 1-(1-Bromoethyl)-3-iodobenzene acting as a key intermediate. These compounds are crucial precursors for reactions involving the formation of benzynes, showcasing the compound's role in creating synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).

Polymer/Fullerene Solar Cells

The application extends to the field of renewable energy, where bromobenzene and iodobenzene derivatives, including 1-(1-Bromoethyl)-3-iodobenzene, are explored as alternative solvents in polymer/fullerene solar cells. These studies have demonstrated enhanced performance in devices utilizing these solvents, attributed to improved diode characteristics, higher charge-carrier mobility, and morphology (Huang et al., 2014).

Flash Chemistry

Moreover, 1-(1-Bromoethyl)-3-iodobenzene has been utilized in flash chemistry for three-component coupling of benzyne, showcasing a novel method for synthesizing complex molecules. This technique leverages the fast reaction times and precise control offered by flow microreactor systems, underscoring the compound's utility in advanced synthetic strategies (Nagaki, Ichinari, & Yoshida, 2014).

Mechanism of Action

properties

IUPAC Name |

1-(1-bromoethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIDSREOPOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-3-iodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)

![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)